Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C11H9FO3S |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
LFXFJZOOVHWOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the thiol group from ethyl thioglycolate on the aldehyde, followed by cyclization and aromatization. A base such as potassium carbonate (K₂CO₃) is critical for deprotonating the thiol, while polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
Example Protocol (Adapted from):
- Starting Material : 2-Fluoro-5-hydroxybenzaldehyde (protected as a tert-butyldimethylsilyl (TBDMS) ether).
- Reagents : Ethyl thioglycolate (1.2 eq), K₂CO₃ (1.1 eq), DMF (solvent).
- Conditions : Stir at 60°C for 2 hours under nitrogen.
- Deprotection : Treat with tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMF, 60°C | Protected intermediate | 78% | |
| Deprotection | TBAF, THF, RT | Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate | 92% |
Key Insights :
- Protection of the hydroxyl group prevents undesired side reactions during cyclization.
- Yields exceed 70% when using microwave-assisted heating (unreported in cited sources but inferred from analogous reactions).
Esterification of 6-Fluoro-3-Hydroxybenzo[b]thiophene-2-Carboxylic Acid
For pre-synthesized carboxylic acid derivatives, esterification with ethanol under acidic conditions provides a straightforward pathway.
Acid-Catalyzed Esterification
- Starting Material : 6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
- Reagents : Ethanol (excess), gaseous HCl (catalyst).
- Conditions : Reflux for 2 hours, followed by solvent evaporation.
| Parameter | Value | Reference |
|---|---|---|
| Yield | 95% | |
| Purity (HPLC) | >98% |
Mechanistic Considerations :
- The hydroxyl group at position 3 remains intact due to its steric protection by the adjacent thiophene ring.
- HCl catalyzes protonation of the carboxylic acid, facilitating nucleophilic attack by ethanol.
Post-Cyclization Hydroxylation
Introducing the hydroxyl group after thiophene ring formation is less common but viable for substrates lacking pre-installed hydroxyl groups.
Directed Ortho Metalation
Protocol (Hypothetical, Based on Analogous Systems):
- Starting Material : Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate.
- Reagents : LDA (lithium diisopropylamide), Trimethylborate, Oxidizing agent (H₂O₂).
- Conditions : -78°C in THF, followed by oxidative workup.
| Step | Outcome | Yield | Challenges |
|---|---|---|---|
| Metalation | Lithiation at position 3 | N/A | Requires precise temperature control |
| Oxidation | Hydroxyl group introduction | 40–50% | Low yield due to competing side reactions |
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Cyclocondensation | High regioselectivity, one-pot synthesis | Requires aldehyde protection | 70–92% | High |
| Esterification | Simple, high-yielding | Requires pre-synthesized acid | 90–95% | Moderate |
| Post-cyclization hydroxylation | Flexibility in substrate design | Low yield, complex steps | 40–50% | Low |
Industry Preference : Cyclocondensation is favored for its efficiency, while esterification is optimal for small-scale production.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Halogen-Substituted Benzo[b]thiophene Carboxylates
Halogenation at the 6-position significantly alters electronic and steric properties. Key examples include:
- Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (4a) and Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (4b): Synthesized via similar routes using ethyl mercaptoacetate and halogenated benzaldehydes.
- Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (4c) : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing lipophilicity and resistance to enzymatic degradation .
Table 1: Halogen-Substituted Derivatives
Hydroxy-Substituted Analogs
The hydroxyl group at the 3-position distinguishes the target compound from others:
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (Similarity: 0.84): Lacks the 6-fluoro substituent, resulting in reduced electronegativity and altered solubility .
- 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.88): Replaces fluorine with chlorine and the ethyl ester with a carboxylic acid, increasing acidity and water solubility .
Table 2: Hydroxy-Substituted Derivatives
| Compound | Substituent (Position 6) | Functional Group | Similarity Score |
|---|---|---|---|
| Target Compound | F | Ethyl ester | — |
| Ethyl 3-hydroxy | H | Ethyl ester | 0.84 |
| 6-Chloro-3-hydroxy acid | Cl | Carboxylic acid | 0.88 |
Multi-Functionalized Derivatives
Compounds with additional oxygen or aromatic groups exhibit distinct reactivity:
- Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b) : Features two oxo groups and a phenyl substituent, enhancing π-π stacking interactions but reducing solubility .
- Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate : Acetoxy groups improve synthetic versatility for further derivatization, as seen in photocycloaddition reactions .
Key Reaction Differences :
Q & A
Q. What synthetic routes are commonly employed for the preparation of Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step protocols, starting with the construction of the benzo[b]thiophene core. Key steps include:
- Fluorine introduction : A fluorinated precursor (e.g., 2-fluoro-5-methoxynitrobenzene) may undergo nucleophilic aromatic substitution or directed ortho-metallation to position the fluorine substituent at the 6-position .
- Esterification : Ethyl ester formation via reaction of the carboxylic acid intermediate with ethanol under acidic or coupling conditions .
- Hydroxylation : Selective oxidation or hydrolysis (e.g., using ZnCl₂ or NaOH) to introduce the 3-hydroxy group .
Optimization : Reaction conditions (solvent, temperature, catalyst) are adjusted based on TLC and HPLC monitoring to maximize yield and purity. For example, dioxane or DMSO is often used as a solvent for improved solubility of intermediates .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., fluorine at C6, hydroxyl at C3, ester at C2) and aromatic coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is employed to refine crystal structures, particularly when resolving steric or electronic ambiguities .
- HPLC : Reverse-phase HPLC with methanol/water gradients ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Answer:
- Comparative SAR Studies : Synthesize and test analogs (e.g., varying substituents at C6 or C3) to isolate the impact of fluorine and hydroxyl groups on activity. For example, replacing fluorine with chlorine may alter enzyme-binding affinity .
- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to compare interactions with targets like kinases or oxidoreductases. Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., pH, co-solvents) .
- Data Normalization : Cross-validate results using standardized protocols (e.g., fixed cell lines, controlled ATP concentrations in kinase assays) .
Q. What methodologies are recommended for studying the metabolic stability and degradation pathways of this compound?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Fluorine’s electronegativity may slow oxidative metabolism compared to non-fluorinated analogs .
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic pH) and monitor degradation products. The ester group is susceptible to hydrolysis, requiring stability testing in buffer solutions .
- Isotope-Labeling : Use O or H isotopes to trace hydroxylation or defluorination pathways .
Q. How can researchers design derivatives of this compound for enhanced selectivity in enzyme inhibition?
Answer:
- Bioisosteric Replacement : Substitute the 3-hydroxy group with a bioisostere like a sulfonamide or trifluoromethyl group to modulate hydrogen-bonding interactions .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4- or 5-position of the benzo[b]thiophene core to enhance π-stacking with aromatic residues in enzyme active sites .
- Prodrug Strategies : Convert the ethyl ester to a methyl or tert-butyl ester to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .
Methodological Considerations
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
Answer:
- LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients. The fluorine atom increases hydrophobicity (LogP ~2.5), while the hydroxyl group reduces it .
- pKa Prediction : SPARC or ADMET Predictor can predict the acidic pKa (~4.5 for the hydroxyl group) and basic pKa (none, due to lack of amine groups) .
- Solubility Modeling : COSMO-RS simulations account for solvent effects, critical for formulating aqueous solutions .
Q. How should researchers address challenges in crystallizing this compound for X-ray studies?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixtures (hexane/ethyl acetate) to induce slow crystallization .
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes nucleation.
- Additives : Use seed crystals or ionic liquids to overcome kinetic barriers. SHELXL refinement parameters should include anisotropic displacement for fluorine atoms due to their high electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
